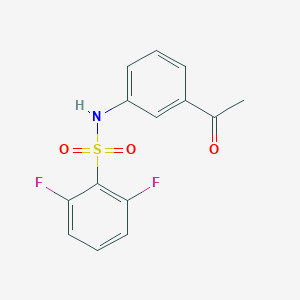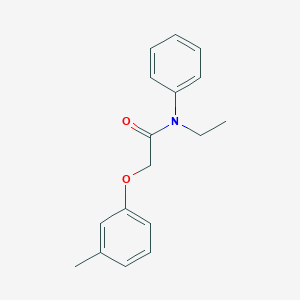![molecular formula C17H25NO2 B261923 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide](/img/structure/B261923.png)
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of compounds known as tetrahydro-2H-pyran-4-ylmethylamines, which have been shown to exhibit various biological activities.
作用机制
The mechanism of action of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Additionally, 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been shown to modulate the expression of various genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In neurology, 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been shown to protect neurons from oxidative stress and inflammation. 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. In immunology, 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide is also soluble in water and organic solvents, making it suitable for various experimental conditions. However, 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has some limitations for lab experiments. It is a relatively new compound, and its biological activity and toxicity have not been fully characterized. Additionally, the mechanism of action of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide is not fully understood, and further studies are needed to elucidate its pharmacological properties.
未来方向
There are several future directions for the study of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide. One direction is to further investigate its potential therapeutic applications in oncology, neurology, and immunology. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, the development of new analogs of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide with improved pharmacological properties could lead to the discovery of novel therapeutic agents. Finally, the evaluation of the toxicity and safety of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide in preclinical and clinical studies is necessary for its potential use in human medicine.
Conclusion
In conclusion, 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully characterize the pharmacological properties of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide and its potential use in human medicine.
合成方法
The synthesis of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide involves the reaction of 3-methylbutanoyl chloride with 4-phenyltetrahydro-2H-pyran in the presence of triethylamine. The resulting product is then treated with methylamine to yield 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide. The synthesis of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been reported in the literature, and the purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. In oncology, 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In neurology, 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been studied for its neuroprotective effects and its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
属性
产品名称 |
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide |
|---|---|
分子式 |
C17H25NO2 |
分子量 |
275.4 g/mol |
IUPAC 名称 |
3-methyl-N-[(4-phenyloxan-4-yl)methyl]butanamide |
InChI |
InChI=1S/C17H25NO2/c1-14(2)12-16(19)18-13-17(8-10-20-11-9-17)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,18,19) |
InChI 键 |
ROBDZYIWAWPORS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)


